molecular formula C6H12ClNO2 B6179391 methyl 5-aminopent-3-enoate hydrochloride CAS No. 4126-67-4

methyl 5-aminopent-3-enoate hydrochloride

Cat. No.: B6179391
CAS No.: 4126-67-4
M. Wt: 165.62 g/mol
InChI Key: GURDCJZMDWDCLB-SQQVDAMQSA-N
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Description

Methyl 5-aminopent-3-enoate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a hydrochloride salt form of methyl 5-aminopent-3-enoate, which is an ester derivative of 5-aminopent-3-enoic acid. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-aminopent-3-enoate hydrochloride typically involves the esterification of 5-aminopent-3-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminopent-3-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-aminopent-3-enoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 5-aminopent-3-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-aminopent-3-enoate hydrochloride involves the reaction of methyl 5-aminopent-3-enoate with hydrochloric acid.", "Starting Materials": [ "Methyl 5-aminopent-3-enoate", "Hydrochloric acid" ], "Reaction": [ "Add hydrochloric acid to a solution of methyl 5-aminopent-3-enoate in a suitable solvent", "Stir the mixture at room temperature for a specific time", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum to obtain methyl 5-aminopent-3-enoate hydrochloride" ] }

CAS No.

4126-67-4

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl (E)-5-aminopent-3-enoate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-3H,4-5,7H2,1H3;1H/b3-2+;

InChI Key

GURDCJZMDWDCLB-SQQVDAMQSA-N

Isomeric SMILES

COC(=O)C/C=C/CN.Cl

Canonical SMILES

COC(=O)CC=CCN.Cl

Purity

95

Origin of Product

United States

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